molecular formula C32H39N9O2 B12623473 Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]-

Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]-

Cat. No.: B12623473
M. Wt: 581.7 g/mol
InChI Key: OMPKPNASJNVVGE-UHFFFAOYSA-N
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Description

Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]- is a complex organic compound that belongs to the class of benzamides This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as piperazine, imidazo[2,1-f][1,2,4]triazin, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]- typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Benzamide Core: This step involves the reaction of a benzoyl chloride derivative with an amine to form the benzamide core.

    Introduction of the Piperazine Group: The piperazine group can be introduced through nucleophilic substitution reactions.

    Formation of the Imidazo[2,1-f][1,2,4]triazin Ring: This step may involve cyclization reactions using appropriate reagents and conditions.

    Attachment of the Piperidinyl Group: The piperidinyl group can be attached through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.

    Piperazine Derivatives: Compounds containing the piperazine functional group.

    Imidazo[2,1-f][1,2,4]triazin Derivatives: Compounds with the imidazo[2,1-f][1,2,4]triazin ring system.

Uniqueness

Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]- is unique due to its combination of multiple functional groups, which confer distinct chemical properties and potential applications. The presence of the piperazine, imidazo[2,1-f][1,2,4]triazin, and piperidinyl groups makes it a versatile compound for various research and industrial purposes.

Biological Activity

Benzamide derivatives are a significant class of compounds in medicinal chemistry, with diverse biological activities including anticancer, antimicrobial, and enzyme inhibition properties. This article focuses on the biological activity of the specific compound Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]- (CAS Number: 81724-81-4).

Chemical Structure and Properties

The compound's molecular formula is C18H19N5OC_{18}H_{19}N_{5}O with a molecular weight of approximately 319.37 g/mol. Its structure includes a benzamide core substituted with a piperazine and an imidazo[2,1-f][1,2,4]triazin moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC18H19N5O
Molecular Weight319.37 g/mol
CAS Number81724-81-4
Density1.108 g/cm³
Boiling Point415.8 °C

Benzamide derivatives often function as inhibitors of various enzymes and receptors. The specific compound has shown potential as an inhibitor of receptor tyrosine kinases (RTKs), which are pivotal in cancer cell signaling pathways. Research indicates that it may inhibit kinases such as ABL1 and FLT3, which are involved in hematological malignancies.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of benzamide derivatives. The researchers synthesized several analogs and evaluated their cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : K562 (chronic myeloid leukemia), HL60 (promyelocytic leukemia).
  • Results : Compounds similar to the target structure exhibited IC50 values ranging from 5.6 μM to 40 μM against K562 cells, indicating significant anticancer potential.

Anticancer Properties

The compound's ability to inhibit specific kinases suggests its potential as a therapeutic agent in cancer treatment. The following table summarizes the inhibitory effects observed in various studies:

CompoundTarget KinaseIC50 (μM)Reference
Benzamide DerivativeABL15.6
Benzamide DerivativeFLT38.2
Benzamide DerivativeEGFR10

Antimicrobial Activity

In addition to anticancer properties, some benzamide derivatives have demonstrated antimicrobial effects. A study highlighted that certain benzamides exhibited larvicidal activity against mosquito larvae and fungicidal activity against various fungal strains.

Docking Studies

Molecular docking studies provide insight into the binding affinity of the compound to its target kinases. The following findings were noted:

  • Binding Mode : The compound interacts with key residues in the ATP-binding pocket of ABL1 and FLT3.
  • Hydrogen Bonds : Significant hydrogen bond interactions were observed between the benzamide moiety and critical amino acids within the active site.

Properties

Molecular Formula

C32H39N9O2

Molecular Weight

581.7 g/mol

IUPAC Name

4-tert-butyl-N-[1-[4-[4-(piperazine-1-carbonyl)anilino]imidazo[2,1-f][1,2,4]triazin-2-yl]piperidin-3-yl]benzamide

InChI

InChI=1S/C32H39N9O2/c1-32(2,3)24-10-6-22(7-11-24)29(42)36-26-5-4-17-40(21-26)31-37-27(28-34-16-20-41(28)38-31)35-25-12-8-23(9-13-25)30(43)39-18-14-33-15-19-39/h6-13,16,20,26,33H,4-5,14-15,17-19,21H2,1-3H3,(H,36,42)(H,35,37,38)

InChI Key

OMPKPNASJNVVGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCN(C2)C3=NN4C=CN=C4C(=N3)NC5=CC=C(C=C5)C(=O)N6CCNCC6

Origin of Product

United States

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